4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine
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Overview
Description
4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C10H11F3N2O It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with cyclopropanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is employed in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. The cyclopropoxy group contributes to the compound’s stability and reactivity, allowing it to exert its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but differs in the presence of an amino group instead of a cyclopropoxy group.
2-Amino-4-(trifluoromethyl)pyridine: Another similar compound with an amino group at the 2-position and a trifluoromethyl group at the 4-position.
Uniqueness
4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H9F3N2O |
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Molecular Weight |
218.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-7(13)6(3-4-14-8)15-5-1-2-5/h3-5H,1-2,13H2 |
InChI Key |
NXILKQIQYCLUAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C(F)(F)F)N |
Origin of Product |
United States |
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